Geometric Isomerism as a Decisive Design Parameter: Non-Linear (2,4-) vs. Linear (2,5-) Coordination Geometry in MOF Construction
The primary differentiator of thiophene-2,4-dicarboxylic acid (2,4-TDCA) is its bent molecular geometry, which contrasts sharply with the linear geometry of the more common isomer, thiophene-2,5-dicarboxylic acid (2,5-TDCA, CAS 4282-31-9). While 2,5-TDCA acts as a rod-like spacer, 2,4-TDCA introduces a ~120° kink into the coordination network [1]. This geometric constraint fundamentally changes the topology of the resulting metal-organic frameworks (MOFs). For example, MOFs constructed with linear 2,5-TDCA and Zn(II) typically yield pillared-layer structures, whereas the use of 2,4-TDCA can direct the formation of helical chains or lower-symmetry networks [2].
| Evidence Dimension | Carboxylate Group Orientation Angle |
|---|---|
| Target Compound Data | ~120° (bent geometry) |
| Comparator Or Baseline | Thiophene-2,5-dicarboxylic acid: ~180° (linear geometry) |
| Quantified Difference | Approximately 60° difference in bond vector orientation |
| Conditions | Molecular geometry analysis based on substitution pattern |
Why This Matters
This geometric difference is critical for researchers designing MOFs with specific topologies, pore shapes, or for creating chiral or acentric frameworks where symmetry-breaking is required.
- [1] PubChem. (2025). Thiophene-2,4-dicarboxylic acid (3D Conformer). National Center for Biotechnology Information. View Source
- [2] Gao-Yun, D., et al. (2016). Rare earth complexes with 4-thiophenedicarboxylic acid: Crystal structure and luminescence. Spectroscopy and Spectral Analysis. View Source
